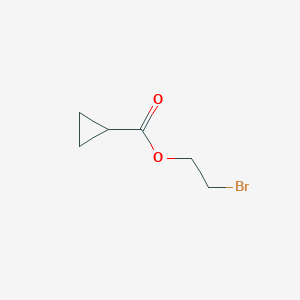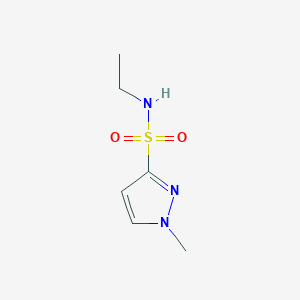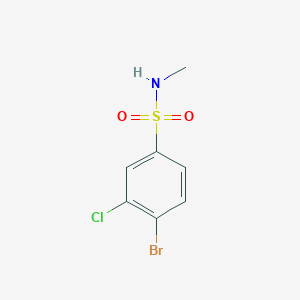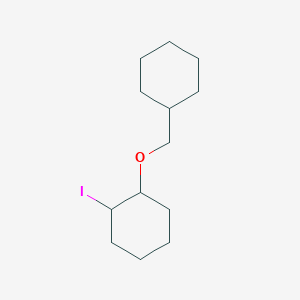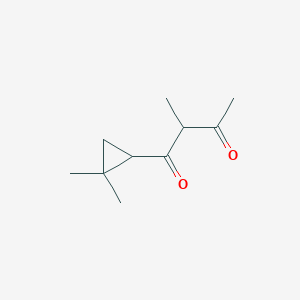![molecular formula C17H25BrN2O4 B13310946 1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate](/img/structure/B13310946.png)
1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate is a complex organic compound with a molecular formula of C17H25BrN2O4 This compound is characterized by its unique pyrrolo[3,2-c]pyridine core, which is substituted with tert-butyl groups and a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate typically involves multiple steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides.
Bromination: The bromine atom is introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the di-tert-butyl esters.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Oxidized derivatives with higher oxidation states.
Reduction Products: Reduced derivatives with lower oxidation states.
Hydrolysis Products: Carboxylic acids resulting from the hydrolysis of ester groups.
Aplicaciones Científicas De Investigación
1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Biological Studies: The compound can be used to study the interactions of pyrrolo[3,2-c]pyridine derivatives with biological targets.
Material Science: It can be used in the development of new materials with unique properties.
Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butyl groups can influence the compound’s binding affinity and specificity. The pyrrolo[3,2-c]pyridine core can participate in various interactions, including hydrogen bonding and π-π stacking, with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
- 1,4-Di-tert-butyl-2,5-dimethoxybenzene
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid
Uniqueness
1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and bromine substituents. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C17H25BrN2O4 |
|---|---|
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
ditert-butyl 2-bromo-6,7-dihydro-4H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate |
InChI |
InChI=1S/C17H25BrN2O4/c1-16(2,3)23-14(21)19-8-7-12-11(10-19)9-13(18)20(12)15(22)24-17(4,5)6/h9H,7-8,10H2,1-6H3 |
Clave InChI |
OMBHTIXAJYMFNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(N2C(=O)OC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


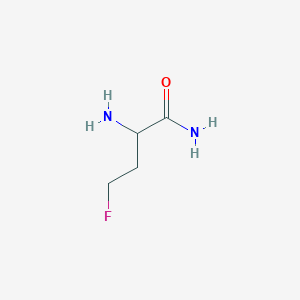
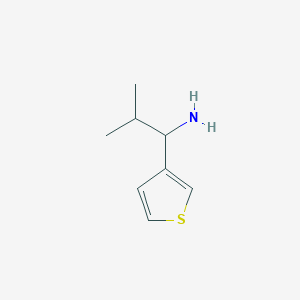
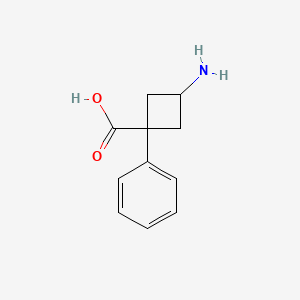
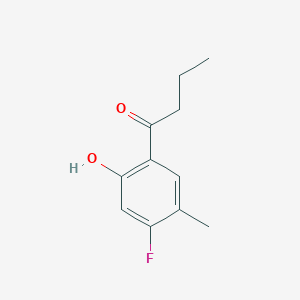
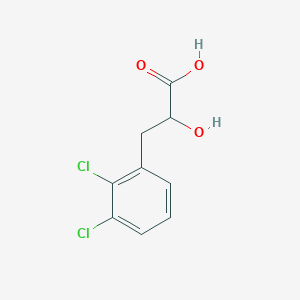
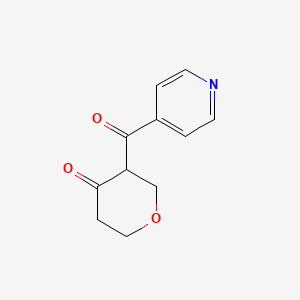
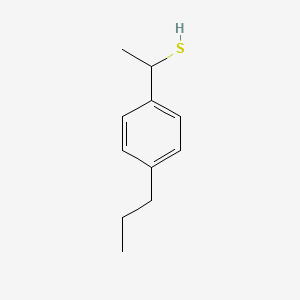
![2-(Pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310903.png)
![2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13310905.png)
